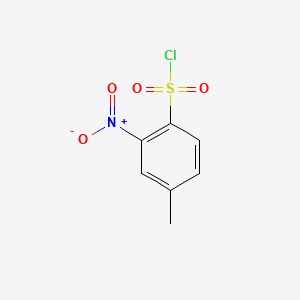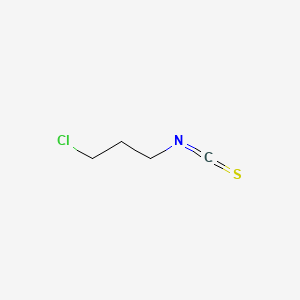
2-Nitro-p-toluenesulphonyl chloride
概要
説明
Molecular Structure Analysis
The molecular formula of 2-Nitro-p-toluenesulphonyl chloride is C7H6ClNO4S . Its average mass is 235.645 Da and its monoisotopic mass is 234.970612 Da .Physical And Chemical Properties Analysis
2-Nitro-p-toluenesulphonyl chloride has a molecular formula of C7H6ClNO4S and a molecular weight of 243.65 g/mol. It has a melting point of 98-100°C and a boiling point of 140°C (at 1.33 kPa). The compound is sparingly soluble in water, but readily soluble in organic solvents such as ethanol, ether.科学的研究の応用
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: 2-Nitro-p-toluenesulphonyl chloride is utilized in organic synthesis as a reagent for the protection of alcohols and amines, forming 2-nitrobenzenesulfonyl derivatives. This is crucial for multi-step synthesis where selective reactivity is required.
Experimental Procedures
The compound is reacted with alcohols or amines in the presence of a base, typically triethylamine, at 0°C to room temperature. The reaction is monitored by TLC, and upon completion, the product is purified by column chromatography.
Results
The yields of the sulfonyl derivatives are generally high, often exceeding 90%, with minimal side reactions. The protecting groups are stable under various conditions and can be selectively removed when desired .
Material Science
Scientific Field
Material Science Application Summary: In material science, the compound is used to modify the surface properties of materials, such as increasing hydrophobicity or adding functional groups for further reactions.
Experimental Procedures
Surface modification is achieved by treating materials with a solution of 2-Nitro-p-toluenesulphonyl chloride under specific conditions, followed by thorough analysis using spectroscopic methods.
Results
The treatment leads to the successful introduction of nitro and sulfonyl groups on the material’s surface, which can be quantified by surface analysis techniques .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: It acts as a derivatizing agent in analytical procedures, aiding in the detection and quantification of various compounds.
Experimental Procedures
The compound is used to react with analytes to form derivatives that are more easily detectable by instruments like HPLC or GC-MS.
Results
Derivatization with 2-Nitro-p-toluenesulphonyl chloride has improved the sensitivity and specificity of analytical methods, allowing for lower detection limits and more accurate quantification .
This analysis provides a detailed overview of the diverse applications of 2-Nitro-p-toluenesulphonyl chloride in scientific research, highlighting its versatility and importance in various fields of study. The compound’s role in facilitating complex chemical reactions, environmental management, and drug development underscores its significance in advancing scientific knowledge and applications.
Catalysis Research
Scientific Field
Chemistry Application Summary: This compound is used as a catalyst in various organic reactions, including the synthesis of biaryls through palladium-catalyzed homo-coupling of arylboronic acids.
Experimental Procedures
The compound is used in combination with ligand-free palladium chloride to catalyze the homo-coupling reaction, which is monitored by gas chromatography or HPLC.
Results
The presence of 2-Nitro-p-toluenesulfonyl chloride has been shown to enhance the yield of symmetrical biaryls, making the process more efficient and cost-effective .
Dye and Pigment Production
Scientific Field
Industrial Chemistry Application Summary: It serves as a precursor in the production of dyes and pigments, contributing to the development of new colorants for various applications.
Experimental Procedures
The compound is involved in multi-step synthetic pathways that lead to the formation of complex dye molecules, often requiring precise temperature and pH control.
Results
The use of this compound in dye synthesis has resulted in the creation of new pigments with improved stability and colorfastness .
Polymer Science
Scientific Field
Polymer Chemistry Application Summary: In polymer science, 2-Nitro-p-toluenesulfonyl chloride is used to modify polymers, enhancing their properties such as thermal stability and mechanical strength.
Experimental Procedures
The compound is grafted onto polymer chains through free radical reactions or other suitable mechanisms, followed by thorough characterization of the modified polymers.
Results
Modified polymers exhibit enhanced performance characteristics, including increased resistance to degradation and improved material properties .
Electroplating Solutions
Scientific Field
Electrochemistry Application Summary: This compound is utilized as a basic material in electroplating solutions to improve the quality of metal coatings.
Experimental Procedures
2-Nitro-p-toluenesulfonyl chloride is added to electroplating baths, where it interacts with the metal ions to form a more uniform and adherent coating on the substrate.
Results
The addition of the compound to electroplating solutions has been shown to result in smoother and more corrosion-resistant metal surfaces .
Renin Inhibitor Development
Scientific Field
Medicinal Chemistry Application Summary: The compound is used in the development of renin inhibitors, which are potential therapeutic agents for treating hypertension and related cardiovascular diseases.
Experimental Procedures
It is incorporated into the synthesis of small molecule inhibitors that target the renin enzyme, with the aim of disrupting its activity.
Results
Some derivatives of 2-Nitro-p-toluenesulfonyl chloride have shown inhibitory activity against renin, indicating potential for further drug development .
Analytical Derivatization
Scientific Field
Analytical Chemistry Application Summary: It is employed as a derivatizing agent to enhance the detection of certain analytes in complex mixtures, improving analytical methods.
Experimental Procedures
The compound reacts with target analytes to form derivatives that are more amenable to detection by analytical instruments, such as mass spectrometry.
Results
The derivatization process has led to more sensitive and selective analytical techniques, allowing for the identification and quantification of trace compounds .
Safety And Hazards
The safety data sheet for p-Toluenesulfonyl chloride, a related compound, indicates that it may be corrosive to metals, cause skin irritation, cause an allergic skin reaction, and cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
4-methyl-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNLMSJUFKWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968958 | |
| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-p-toluenesulphonyl chloride | |
CAS RN |
54090-41-4 | |
| Record name | 4-Methyl-2-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-p-toluenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054090414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-p-toluenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














